(2-Propylphenyl)boronic acid

Catalog No.
S3085327
CAS No.
880349-00-8
M.F
C9H13BO2
M. Wt
164.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Propylphenyl)boronic acid

CAS Number

880349-00-8

Product Name

(2-Propylphenyl)boronic acid

IUPAC Name

(2-propylphenyl)boronic acid

Molecular Formula

C9H13BO2

Molecular Weight

164.01

InChI

InChI=1S/C9H13BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7,11-12H,2,5H2,1H3

InChI Key

OUZANECXUCYGEG-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CCC)(O)O

solubility

not available

Organic Synthesis and Medicinal Chemistry

(2-Propylphenyl)boronic acid is a versatile building block for organic synthesis, particularly in the development of pharmaceuticals. Due to the presence of the boronic acid group, it can readily undergo Suzuki-Miyaura coupling reactions []. This powerful technique allows the formation of carbon-carbon bonds between (2-propylphenyl)boronic acid and various organic partners, enabling the construction of complex molecules with potential medicinal properties [].

For example, (2-propylphenyl)boronic acid has been used as a precursor in the synthesis of novel inhibitors for enzymes implicated in diseases like cancer and Alzheimer's disease [, ].

Material Science

(2-Propylphenyl)boronic acid can be used as a precursor for the synthesis of organic materials with specific properties. By incorporating the boronic acid functionality into polymers or other materials, researchers can tailor characteristics like conductivity, self-assembly behavior, and responsiveness to external stimuli [, ].

(2-Propylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a propyl group at the second position. Its chemical structure can be represented as C12_{12}H17_{17}B\O2_{2}, indicating the presence of carbon, hydrogen, boron, and oxygen atoms. This compound is part of a class of boronic acids that have gained significant attention due to their utility in organic synthesis, particularly in cross-coupling reactions and as intermediates in the production of various pharmaceuticals.

(2-Propylphenyl)boronic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Pharmaceuticals: Its derivatives are utilized in drug discovery and development due to their ability to interact with biological targets.
  • Sensors: The compound is employed in designing sensors for biomolecules, particularly glucose sensing devices due to its selective binding properties .

The biological activity of (2-propylphenyl)boronic acid and its derivatives has been explored primarily in the context of their interactions with biomolecules. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant for their application in drug delivery systems and biosensors. Studies have demonstrated that variations in the structure of boronic acids can influence their binding affinity to biologically relevant diols such as glucose and fructose . This property makes them useful for developing glucose sensors for diabetes management.

Studies on the interactions of (2-propylphenyl)boronic acid with diols reveal its potential in biosensing applications. The binding affinity varies significantly based on structural modifications and environmental conditions, such as pH. For instance, alterations in substituents on the phenyl ring can enhance or diminish its reactivity with different diols, making it a versatile candidate for tailored biosensor designs .

Several compounds share structural similarities with (2-propylphenyl)boronic acid, including:

Compound NameStructure CharacteristicsUnique Features
Phenylboronic AcidSimple phenyl groupBasic structure; widely studied for sensing
4-Methylphenylboronic AcidMethyl group at para positionIncreased lipophilicity; modified reactivity
3-Nitrophenylboronic AcidNitro group at meta positionEnhanced electron-withdrawing properties
2-Methylphenylboronic AcidMethyl group at ortho positionPotentially different steric effects

The uniqueness of (2-propylphenyl)boronic acid lies in its propyl substituent, which affects both its steric hindrance and electronic properties compared to other similar compounds. This modification can influence its reactivity patterns and binding affinities, making it suitable for specific applications where other boronic acids may not perform as effectively.

Grignard-Based Synthetic Routes

Grignard reagents are pivotal in the synthesis of arylboronic acids. For (2-propylphenyl)boronic acid, the reaction typically involves the treatment of 2-propylphenylmagnesium bromide with a trialkyl borate, followed by acidic hydrolysis. The organomagnesium intermediate reacts with trimethyl borate to form a boronate ester, which is subsequently hydrolyzed to yield the boronic acid.

Key factors influencing this route include the steric bulk of the Grignard reagent and the electrophilicity of the borate ester. For example, using triisopropyl borate instead of trimethyl borate may improve yields due to reduced steric hindrance during the transmetallation step [1]. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at temperatures between −78°C and room temperature to prevent premature hydrolysis.

Reaction ComponentRoleExample Conditions
2-Propylphenylmagnesium bromideNucleophile1.2 equiv, THF, −78°C
Trimethyl borateElectrophilic borate source1.5 equiv, slow addition at −78°C
Hydrochloric acidHydrolysis agent1 M aqueous solution, 0°C

This method offers scalability but requires stringent moisture control to avoid side reactions such as proto-deboronation [1] [4].

Palladium-Catalyzed Preparation Methods

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed for synthesizing arylboronic acids. For (2-propylphenyl)boronic acid, a Miyaura borylation approach using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst is effective. The reaction involves coupling 2-bromo-1-propylbenzene with B₂pin₂ in the presence of a palladium complex, such as Pd(dppf)Cl₂, and a base like potassium acetate [2] [3].

A representative procedure involves heating the substrate with Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and B₂pin₂ (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This method achieves yields exceeding 70% with high regioselectivity [3]. Microwave-assisted protocols, as demonstrated in analogous syntheses, reduce reaction times to 5–30 minutes while maintaining efficiency [2].

Catalyst SystemBaseSolventTemperatureTimeYield
Pd(OAc)₂/SPhosPotassium acetateDMSO80°C12 h72%
PdCl₂(PPh₃)₂Sodium carbonateAcetonitrile160°C (microwave)5 min38% [2]

Ethereal Solvent Systems in Synthesis

Ethereal solvents like THF, 1,2-dimethoxyethane (DME), and diglyme are critical for stabilizing reactive intermediates. In Grignard routes, THF coordinates to magnesium, enhancing the nucleophilicity of the organomagnesium species. For palladium-catalyzed methods, DME improves catalyst solubility and facilitates transmetallation steps [2] [4].

Comparative studies show that THF/water biphasic systems enable efficient hydrolysis of boronate esters, while DME enhances reaction rates in Miyaura borylation by stabilizing palladium intermediates [4]. Solvent polarity also influences boronic acid stability; less polar solvents reduce proto-deboronation side reactions [1].

Temperature and Reaction Time Optimization

Temperature control is essential to balance reaction rate and selectivity. Grignard reactions require low temperatures (−78°C) to suppress undesired side products, whereas palladium-catalyzed couplings operate optimally at 80–160°C. Microwave irradiation, as shown in Table 2, accelerates cross-couplings, achieving completion in 5 minutes at 160°C [2].

Reaction time studies for Miyaura borylation indicate that extending durations beyond 12 hours does not significantly improve yields but increases decomposition risks. Kinetic profiling recommends 8–10 hours for conventional heating and <30 minutes for microwave-assisted protocols [3].

Purification and Isolation Techniques

Purifying (2-propylphenyl)boronic acid is challenging due to its hygroscopicity and tendency to form oligomers. Common methods include:

  • Liquid-Liquid Extraction: Partitioning between aqueous sodium bicarbonate and dichloromethane removes acidic impurities [5].
  • Silica Gel Chromatography: Elution with hexanes/ethyl acetate (5:1 to 2:1) separates the boronic acid from unreacted starting materials [2].
  • Sorbitol Complexation: Forming a water-soluble sorbitol-boronate adduct enables extraction into the aqueous phase, leaving hydrophobic impurities in the organic layer [5].

Crystallization from toluene/hexane mixtures yields high-purity product (>95%), as confirmed by ¹¹B NMR spectroscopy [1] [5].

The crystallographic analysis of ortho-substituted phenylboronic acids reveals systematic structural variations that provide essential context for understanding (2-Propylphenyl)boronic acid behavior. The parent phenylboronic acid crystallizes in the orthorhombic space group Iba2 with unit cell parameters a = 17.905 Å, b = 15.326 Å, c = 9.811 Å, and Z = 16 [1]. This structure serves as the fundamental reference point for understanding how ortho-substitution affects molecular packing and crystal architecture.

Ortho-alkoxy-substituted phenylboronic acids demonstrate a preference for monoclinic crystal systems, as evidenced by 2-methoxyphenylboronic acid (space group P21/c), 2-ethoxyphenylboronic acid (space group P21/n), and 2-isobutoxyphenylboronic acid (space group P21/c) [2]. These compounds exhibit unit cell parameters that reflect the increasing steric bulk of the alkoxy substituents. For instance, 2-methoxyphenylboronic acid has dimensions a = 7.718 Å, b = 14.454 Å, c = 7.284 Å with β = 113.43°, while 2-isobutoxyphenylboronic acid shows expanded dimensions a = 12.909 Å, b = 12.984 Å, c = 18.437 Å with β = 134.64° [2].

The systematic progression from methoxy to ethoxy to isobutoxy substituents reveals how increasing alkyl chain length affects crystal packing efficiency. The Z values remain relatively constant (Z = 4 for methoxy and ethoxy, Z = 8 for isobutoxy), suggesting that the fundamental molecular arrangement principles are preserved despite steric modifications [2]. This crystallographic foundation establishes the expected behavior for (2-Propylphenyl)boronic acid, which would likely adopt a monoclinic system with unit cell parameters intermediate between the ethoxy and isobutoxy derivatives.

Influence of Propyl Substituent on Molecular Geometry

The molecular geometry of (2-Propylphenyl)boronic acid is significantly influenced by the propyl substituent at the ortho position. Unlike alkoxy substituents that can participate in intramolecular hydrogen bonding, the propyl group acts primarily as a steric bulk modifier without direct electronic interaction with the boronic acid functionality [2] [3].

The boronic acid group maintains its characteristic trigonal planar geometry around the boron center, with the boron atom sp²-hybridized and containing an empty p-orbital orthogonal to the three substituents [4]. The twist angle between the boronic acid group and the phenyl ring is expected to be in the range of 5-10°, similar to other ortho-substituted derivatives. This slight deviation from planarity results from steric repulsion between the propyl group and the hydroxyl groups of the boronic acid moiety [2].

Bond length analysis reveals that the B-O bond distances in (2-Propylphenyl)boronic acid are anticipated to be within the range of 1.35-1.38 Å, consistent with other ortho-substituted phenylboronic acids [2]. The B-C bond length connecting the boron center to the phenyl ring is expected to be approximately 1.56-1.57 Å, reflecting the standard boronic acid structural parameters [4]. These bond lengths represent a compromise between electronic effects and steric constraints imposed by the propyl substituent.

The propyl group itself adopts an extended conformation to minimize steric interactions with the neighboring boronic acid functionality. The carbon-carbon bond lengths within the propyl chain are expected to be typical sp³ hybridized values of approximately 1.54 Å, with carbon-hydrogen bond lengths of 1.09 Å [3]. The overall molecular geometry demonstrates how the propyl substituent influences spatial arrangement without significantly altering the fundamental boronic acid electronic structure.

Dimer Formation and Hydrogen Bonding Patterns

The dimer formation in (2-Propylphenyl)boronic acid follows the characteristic pattern observed in phenylboronic acids, where two molecules associate through complementary hydrogen bonding interactions. The hydroxyl groups of the boronic acid functionality adopt a syn-anti conformation, enabling the formation of a centrosymmetric dimer through O-H···O hydrogen bonds [2] [5].

The intermolecular hydrogen bonding parameters for (2-Propylphenyl)boronic acid are predicted to be comparable to other ortho-substituted derivatives. The O-H···O hydrogen bond distances are expected to fall within the range of 1.90-1.95 Å, with corresponding O···O distances of 2.75-2.80 Å [2]. These values represent moderately strong hydrogen bonds that provide the primary driving force for dimer formation in the crystalline state.

Unlike ortho-alkoxy-substituted phenylboronic acids, (2-Propylphenyl)boronic acid lacks the capability for intramolecular hydrogen bonding due to the absence of hydrogen bond acceptor atoms in the propyl substituent [2]. This characteristic distinguishes it from compounds such as 2-methoxyphenylboronic acid, which exhibits intramolecular O-H···O interactions with distances of 1.94 Å and O···O separations of 2.654 Å [2].

The absence of intramolecular hydrogen bonding in (2-Propylphenyl)boronic acid results in a molecular conformation that is primarily governed by steric factors and intermolecular interactions. The dimer formation energy is expected to be approximately 8-10 kcal/mol, consistent with calculations for similar phenylboronic acid derivatives [2]. This energy range reflects the balance between favorable hydrogen bonding interactions and unfavorable steric repulsion between propyl groups in adjacent molecules.

Comparative Analysis with Other Ortho-Substituted Derivatives

The comparative analysis of (2-Propylphenyl)boronic acid with other ortho-substituted derivatives reveals distinct structural and electronic characteristics that influence supramolecular assembly. The propyl substituent exhibits electron-donating properties through hyperconjugation effects, similar to other alkyl groups, but with moderate steric bulk compared to more branched substituents [3].

In contrast to ortho-alkoxy derivatives, which demonstrate strong intramolecular hydrogen bonding capabilities, (2-Propylphenyl)boronic acid relies exclusively on intermolecular interactions for structural organization [2]. This difference fundamentally alters the balance between intra- and intermolecular forces that govern crystal packing arrangements. The 2-methoxyphenylboronic acid exhibits intramolecular hydrogen bonding with an energy of approximately 3.8 kcal/mol, while (2-Propylphenyl)boronic acid lacks this stabilizing interaction [2].

The steric effects of the propyl substituent are intermediate between smaller groups like methoxy and larger groups like isobutoxy. This positioning results in moderate steric hindrance that affects molecular packing without completely disrupting the fundamental dimer formation pattern [2]. The electronic effects of the propyl group are purely inductive, providing electron density to the aromatic ring through σ-bond polarization, which contrasts with the mesomeric effects possible with heteroatom-containing substituents.

Compared to electron-withdrawing ortho-substituents such as fluoro or bromo groups, the propyl substituent enhances the electron density at the boron center, potentially affecting the Lewis acidity of the boronic acid functionality [6]. This electronic modification may influence the strength of hydrogen bonding interactions and the overall stability of the dimeric assemblies in the crystalline state.

Ribbon Formation and Molecular Packing

The molecular packing arrangement of (2-Propylphenyl)boronic acid is expected to follow a ribbon-like motif, where dimeric units are interconnected through secondary weak interactions to form extended one-dimensional structures [2]. The primary dimeric motifs serve as building blocks that aggregate through complementary non-covalent interactions to generate higher-order supramolecular architectures.

The ribbon formation is facilitated by weak C-H···O hydrogen bonds between the propyl substituent and hydroxyl groups of neighboring dimers. These interactions, with typical C-H···O distances of 2.4-2.7 Å, provide the secondary organizational framework that extends the dimeric units into linear arrays [2]. The propyl groups orient themselves to minimize steric conflicts while maximizing favorable van der Waals contacts with adjacent molecules.

The packing efficiency in (2-Propylphenyl)boronic acid crystals is influenced by the flexible nature of the propyl substituent, which can adopt various conformations to optimize intermolecular interactions. This conformational flexibility contrasts with more rigid ortho-substituents and allows for more efficient space filling in the crystalline lattice [2]. The propyl groups likely adopt an extended conformation that projects away from the boronic acid functionality to minimize steric interference with hydrogen bonding interactions.

Dates

Last modified: 04-15-2024

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